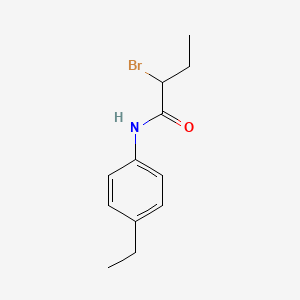

2-bromo-N-(4-ethylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-N-(4-ethylphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is a brominated amide derivative of butanamide, featuring a 4-ethylphenyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-ethylphenyl)butanamide typically involves the bromination of butanamide derivatives. One common method includes the following steps:

Starting Material: 4-ethylphenylamine is used as the starting material.

Acylation: The 4-ethylphenylamine undergoes acylation with butanoyl chloride to form N-(4-ethylphenyl)butanamide.

Bromination: The N-(4-ethylphenyl)butanamide is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(4-ethylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of N-(4-ethylphenyl)butanamide derivatives with different substituents replacing the bromine atom.

Reduction: Formation of N-(4-ethylphenyl)butanamine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives of the ethyl group.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : 2-bromo-N-(4-ethylphenyl)butanamide serves as an essential intermediate in the synthesis of more complex molecules. Its bromine atom allows for further functionalization, enabling the creation of diverse chemical entities.

Biology

- Biological Activity Investigation : The compound has been studied for its potential antimicrobial and anticancer properties. Its structure facilitates interactions with specific molecular targets, which is crucial for modulating biological pathways.

Medicine

- Pharmaceutical Development : This compound is explored as a potential pharmaceutical intermediate. Its unique properties make it suitable for drug development, particularly in targeting diseases caused by bacterial infections or cancer.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in developing specialty chemicals and materials, contributing to various sectors including agriculture and pharmaceuticals.

Case Studies

- Proteomics Research : In studies involving proteomics, this compound has been used to explore protein interactions. The compound’s structure facilitates specific binding to target proteins, aiding in understanding protein functions and interactions.

- Therapeutic Development : A patent application highlighted its potential as an anti-parasitic agent against Plasmodium falciparum, suggesting that it could inhibit nucleoside transporters critical for parasite survival. This positions the compound as a promising candidate for further drug development.

Data Table: Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(4-ethylphenyl)butanamide is not well-documented. as a brominated amide, it may interact with biological targets through various pathways:

Molecular Targets: Potential targets include enzymes, receptors, and other proteins.

Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-N-(4-methylphenyl)butanamide

- 2-Bromo-N-(4-fluorophenyl)butanamide

- 2-Bromo-N-(4-isopropylphenyl)butanamide

- 2-Bromo-N-(4-methylcyclohexyl)butanamide

Uniqueness

2-Bromo-N-(4-ethylphenyl)butanamide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with biological targets and its overall pharmacological profile compared to similar compounds.

Actividad Biológica

2-Bromo-N-(4-ethylphenyl)butanamide is a brominated amide compound that has garnered attention for its potential biological activities. The unique structural features, particularly the presence of the 4-ethylphenyl group, may influence its interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the following steps:

- Starting Material : 4-ethylphenylamine is used as the primary substrate.

- Acylation : The amine undergoes acylation with butanoyl chloride to yield N-(4-ethylphenyl)butanamide.

- Bromination : The resulting amide is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in dichloromethane as a solvent.

The specific mechanism of action for this compound remains largely uncharacterized. However, as a brominated amide, it is hypothesized to interact with various biological targets, including enzymes and receptors, potentially modulating signaling pathways and enzyme activities.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-(4-methylphenyl)butanamide | Methyl group instead of ethyl | Anti-inflammatory potential |

| 2-Bromo-N-(4-fluorophenyl)butanamide | Fluorine substitution | Potential neuroactive properties |

| 2-Bromo-N-(4-isopropylphenyl)butanamide | Isopropyl group | Anticancer activity reported |

The presence of different substituents on the phenyl ring can significantly alter biological activity and pharmacological profiles, suggesting that this compound may have unique properties due to its ethyl group .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides valuable insights:

- Inflammatory Cytokine Inhibition : Compounds with similar structures have demonstrated significant inhibition of inflammatory cytokines in vitro and in vivo, indicating a potential pathway for therapeutic applications in inflammatory diseases .

- Neuropharmacological Studies : Other brominated amides have been evaluated for their neuropharmacological effects, suggesting that this compound may warrant investigation for similar properties .

- Synthetic Applications : As an intermediate in organic synthesis, this compound can be utilized to develop more complex molecules with specific biological activities .

Propiedades

IUPAC Name |

2-bromo-N-(4-ethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-9-5-7-10(8-6-9)14-12(15)11(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAZKQZSOKENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.